molecular formula C10H6O6 B13433834 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione)

3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione)

Cat. No.: B13433834
M. Wt: 222.15 g/mol
InChI Key: JUPGSECRPJCODG-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) is an organic compound with the molecular formula C10H6O6 and a molecular weight of 222.15 g/mol. This compound is characterized by two furan-2,5-dione groups connected by an ethane-1,2-diyl linker. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) typically involves the reaction of furan-2,5-dione derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of a solvent-free reaction environment, where the reactants are heated to facilitate the formation of the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the furan-2,5-dione groups into furan-2,5-diol groups.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) exerts its effects involves its interaction with various molecular targets. The furan-2,5-dione groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) can be compared with other similar compounds, such as:

    Furan-2,5-dicarboxylic acid: A related compound with similar structural features but different functional groups.

    2,2’-(1,2-ethylenediyl)bis(furan): Another compound with an ethane-1,2-diyl linker but different substituents on the furan rings.

The uniqueness of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H6O6

Molecular Weight

222.15 g/mol

IUPAC Name

3-[2-(2,5-dioxofuran-3-yl)ethyl]furan-2,5-dione

InChI

InChI=1S/C10H6O6/c11-7-3-5(9(13)15-7)1-2-6-4-8(12)16-10(6)14/h3-4H,1-2H2

InChI Key

JUPGSECRPJCODG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1=O)CCC2=CC(=O)OC2=O

Origin of Product

United States

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